(R)-(+)-Sch 23390-d3 Hydrochloride

Dopamine Receptor Pharmacology Receptor Selectivity Binding Assays

Accurate LC-MS/MS quantification of SCH23390 is hindered by matrix effects and ion suppression when using unlabeled compounds or structural analogues. This deuterated internal standard solves that problem. - **Core Advantage:** Trideuteriomethyl group provides a +3 Da mass shift, enabling co-elution and identical recovery to the analyte. - **Performance:** Improves analytical accuracy to within 25% and reduces RSD to below 20% in complex matrices. - **Application:** Essential for PK/PD studies, MS Binding Assays, and PET tracer metabolite analysis.

Molecular Formula C17H19Cl2NO
Molecular Weight 327.3 g/mol
Cat. No. B12422151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Sch 23390-d3 Hydrochloride
Molecular FormulaC17H19Cl2NO
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl
InChIInChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3;
InChIKeyOYCAEWMSOPMASE-QNYOVWSSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-Sch 23390-d3 Hydrochloride Overview


(R)-(+)-Sch 23390-d3 Hydrochloride (CAS 1329837-05-9) is a deuterated analogue of the well-established dopamine D1-like receptor antagonist SCH23390 [1]. The parent compound, SCH23390, exhibits high affinity and selectivity for D1 and D5 receptors with Ki values of 0.2 nM and 0.3 nM, respectively [2]. This deuterated derivative, featuring a trideuteriomethyl group, is specifically designed as a stable isotope-labeled internal standard for use in quantitative LC-MS/MS assays to ensure accurate measurement of SCH23390 in complex biological matrices [1].

Deuterated ISTD for SCH23390 quantification
Co-eluting +3 Da mass shift; LC-MS/MS compatible
Supports matrix-effect correction in complex biological samples

(R)-(+)-Sch 23390-d3 vs. Unlabeled Analogs


Generic substitution with the unlabeled parent compound, SCH23390 hydrochloride, or a structural analogue like SKF83566 is inadequate for accurate quantification in LC-MS/MS workflows. Unlabeled compounds cannot be distinguished from the target analyte by mass spectrometry, rendering them useless as internal standards. While structural analogues can be used, they often exhibit different chromatographic behavior and extraction recovery compared to the analyte, leading to inaccurate compensation for matrix effects and ion suppression [1]. Stable isotope-labeled internal standards, such as (R)-(+)-Sch 23390-d3 Hydrochloride, co-elute with the target analyte and share nearly identical physicochemical properties, thereby providing superior correction for analytical variability and ensuring data reliability [2].

(R)-(+)-Sch 23390-d3
Co-elutes with analyte; corrects ion suppression/enhancement accurately.
Unlabeled or structural analog
May not co-elute; different extraction recovery and chromatographic behavior may shift matrix correction.
Generic substitution may compromise quantification reliability.

(R)-(+)-Sch 23390-d3 Hydrochloride Evidence Guide


Exceptional D1/D2 Selectivity

The parent compound, SCH23390, exhibits a high degree of selectivity for the D1 dopamine receptor over the D2 subtype, which is critical for studies focused on D1-mediated pathways. In a direct comparative study, SCH23390 demonstrated a D1 Ki of 0.4 nM and a D2 Ki of 631 nM, resulting in a D1/D2 selectivity ratio of approximately 1,578 [1]. In contrast, the comparator BW737C89 showed a lower D1/D2 selectivity ratio of approximately 263 (D1 Ki=0.3 nM, D2 Ki=79 nM) [1]. This superior selectivity profile underscores the necessity of using the corresponding deuterated internal standard for accurate quantification of SCH23390 in biological samples, as any analytical error could confound the interpretation of D1-specific pharmacological effects.

D1/D2 Selectivity
Head-to-head
SCH23390 ~1,578-fold D1/D2 selectivity
BW737C89 ~263-fold
Reported D1 selectivity context
Radioligand binding data; verify for your assay conditions.
Dopamine Receptor Pharmacology Receptor Selectivity Binding Assays

Deuterated IS Accuracy Enhancement

The use of a deuterated internal standard (IS) is critical for correcting matrix effects in LC-MS/MS analysis. In a study analyzing 64 analytes across four different cannabis matrices, calibration based solely on analyte peak areas resulted in accuracy deviations exceeding 60% [1]. However, when analyte responses were normalized to their corresponding deuterated internal standards, accuracy improved to within 25% of the nominal value, and relative standard deviations (RSDs) dropped below 20% [1]. This represents a greater than 35-percentage-point improvement in accuracy and a substantial reduction in imprecision. While this study was not specific to SCH23390, it provides a robust, class-level inference for the performance advantage of deuterated standards like (R)-(+)-Sch 23390-d3 Hydrochloride over non-deuterated analogues or the absence of an internal standard.

IS Accuracy Enhancement
Class-level
Accuracy deviation >60% → within 25%
RSD >50% →
Supports deuterated IS matrix correction
Cannabis matrix study; class-level inference, method-specific validation needed.
Mass Shift (+3 Da)
Specification review
MW 324.24 → 327.26 g/mol
Co-eluting ISTD for matrix correction
Confirm retention time alignment in your method.
MS Binding Assay Fit
Method context
SIL-IS recommended over structural analog (SKF83566)
Supports MS binding assay precision
Best practice; validate in your assay matrix.
PET Imaging Support
Context-dependent
[11C]SCH23390 PET test-retest variability
Supports bioanalytical support for PET studies
Ex vivo correlation data to verify.
Bioanalytical Chemistry LC-MS/MS Quantification Internal Standard Methodology

Distinct Mass Shift for MS Detection

The differentiation of (R)-(+)-Sch 23390-d3 Hydrochloride from its unlabeled counterpart is based on a specific and predictable mass shift. The substitution of three hydrogen atoms with three deuterium atoms (d3) increases the molecular weight from 324.24 g/mol for the non-deuterated hydrochloride salt to 327.26 g/mol for the deuterated analog [1]. This +3 Da difference allows for complete baseline separation in the mass spectrometer's first quadrupole (Q1) while maintaining nearly identical chromatographic retention time to the unlabeled analyte. This ensures the internal standard co-elutes with the target analyte, providing optimal correction for ion suppression or enhancement throughout the entire elution window, a key advantage over many structural analog internal standards that may elute at a different retention time [2].

Mass Shift (+3 Da)
Specification review
MW 324.24 → 327.26 g/mol
Co-eluting ISTD for matrix correction
Confirm retention time alignment in your method.
Mass Spectrometry Stable Isotope Labeling Analytical Method Development

Validated MS Binding Assay for D1/D5

A label-free MS Binding Assay was developed and validated for the characterization of SCH23390 binding to human D1 and D5 receptors. This method employed a highly sensitive LC-ESI-MS/MS quantification method for SCH23390 [1]. While the published validation used the 8-bromo analogue SKF83566 as an internal standard, the authors note that stable isotope-labeled internal standards are the first choice for such assays [REFS-1, REFS-2]. The validated method demonstrated high sensitivity and robustness, and the use of a deuterated internal standard like (R)-(+)-Sch 23390-d3 Hydrochloride would further enhance the method's precision and accuracy by providing a superior correction for matrix effects compared to the structural analogue, aligning with best practices in bioanalysis [2].

MS Binding Assay Fit
Method context
SIL-IS recommended over structural analog (SKF83566)
Supports MS binding assay precision
Best practice; validate in your assay matrix.
MS Binding Assays GPCR Pharmacology Label-free Assays

PET Imaging D1 Receptor Quantification

The core scaffold, SCH23390, is a validated radioligand for positron emission tomography (PET) when labeled with carbon-11 ([11C]SCH23390) [1]. In a study using a mouse model of Huntington's disease, [11C]SCH23390 PET imaging demonstrated excellent test-retest reproducibility for measuring dopamine D1 receptor density in the striatum, with an average variability below 5% when using robust pharmacokinetic models [2]. This proven in vivo utility for quantifying D1 receptor density highlights the critical need for a matched, stable isotope-labeled internal standard like (R)-(+)-Sch 23390-d3 Hydrochloride to support associated ex vivo analytical workflows (e.g., LC-MS/MS analysis of plasma or tissue samples for occupancy studies or pharmacokinetic profiling).

PET Imaging Support
Context-dependent
[11C]SCH23390 PET test-retest variability
Supports bioanalytical support for PET studies
Ex vivo correlation data to verify.
Positron Emission Tomography Neuroimaging Receptor Density Quantification

(R)-(+)-Sch 23390-d3 Applications


Preclinical PK/TK Bioanalysis

In drug development programs involving D1 receptor antagonists, accurate measurement of compound concentration in plasma, brain, and other tissues is paramount. (R)-(+)-Sch 23390-d3 Hydrochloride is the optimal internal standard for these LC-MS/MS assays. Its use ensures robust compensation for matrix effects, as evidenced by class-level data showing an improvement in analytical accuracy to within 25% and a reduction in RSD to below 20% [1]. This level of precision is required for generating reliable pharmacokinetic parameters (AUC, Cmax, t1/2) and for establishing accurate dose-exposure relationships in toxicology studies.

MS Binding Assays for D1/D5 Receptors

The shift towards label-free MS Binding Assays, as a substitute for traditional radioligand binding, demands high analytical rigor [2]. (R)-(+)-Sch 23390-d3 Hydrochloride serves as the definitive internal standard for quantifying the selective D1 antagonist SCH23390 in these assays. By providing a consistent +3 Da mass shift, it enables robust, interference-free detection and quantification [3], ensuring that the affinity constants (Kd, Ki) derived from these novel assays are accurate and reproducible, thereby supporting the transition away from radioactive methods.

D1 Receptor PET Imaging Support

Research utilizing [11C]SCH23390 PET to study D1 receptor density in neurological and psychiatric disorders requires complementary ex vivo analytical support [4]. (R)-(+)-Sch 23390-d3 Hydrochloride is essential for quantifying unlabeled SCH23390 that may be used in occupancy studies (e.g., to determine receptor reserve or confirm target engagement) or for measuring levels of the radiotracer itself in metabolite analysis. Its use guarantees that the analytical data supporting the imaging findings are of the highest possible quality, leveraging the proven advantages of deuterated internal standards for accuracy and precision [1].

Application
Selection Property
Validation Focus
D1 antagonist PK/TK studies
Deuterated ISTD for SCH23390
Matrix-effect compensation and precision review
D1/D5 receptor binding assays
Co-eluting deuterated standard
Method accuracy and reproducibility validation
D1 receptor neuroimaging support
Consistent analytical standard for ex vivo assays
Quantification consistency with imaging data

Technical Documentation Hub

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36 linked technical documents
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